Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate, with the IUPAC name Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound is closely related to Nirmatrelvir, an antiviral medication, and plays a role in various pharmaceutical applications. Its CAS number is 1027601-37-1.
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate is classified as an amino acid derivative and a propanoate ester. It is often utilized in the synthesis of pharmaceuticals and as a reference standard in quality control processes. The compound is primarily sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates, such as SynThink Chemicals and Matrix Fine Chemicals .
The synthesis of Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency during synthesis. The use of methanesulfonic acid as a catalyst is preferred due to its stability and lower corrosivity compared to other acids.
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate has a complex molecular structure characterized by:
The structure includes an amino group, a pyrrolidinone ring, and an ester functional group, which contribute to its reactivity and biological activity.
The compound's physical properties include:
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to explore its potential therapeutic effects or to synthesize related compounds with enhanced properties.
The mechanism of action for Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate involves interactions with biological molecules:
This mechanism is vital for understanding how the compound may exert its effects in biological systems.
Key physical properties include:
Relevant chemical properties include:
These properties influence its application in various scientific fields.
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate has diverse applications:
This compound's unique structure and reactivity make it valuable across multiple scientific disciplines.
The stereocontrolled construction of the (S)-configured 2-oxopyrrolidin-3-yl moiety is achieved through asymmetric Michael addition or enzymatic resolution. In the synthesis of the Boc-protected precursor (CAS 328086-60-8), Evans chiral auxiliaries enable installation of the (S)-stereocenter at the C3 position of the pyrrolidinone ring with >98% enantiomeric excess (ee). Key steps include: (1) enantioselective alkylation of glycine equivalents with 3-bromopyrrolidin-2-one under phase-transfer catalysis (PTC) conditions; and (2) enzymatic kinetic resolution using immobilized lipases (Candida antarctica Lipase B) to separate racemic mixtures [6] [8]. Continuous chiral HPLC analysis confirms stereochemical integrity, with (S,S)-diastereomers exhibiting distinct retention times (Rt = 8.2 min) versus (R,S)-isomers (Rt = 11.5 min) on Chiralpak IC-3 columns [9].
Table 1: Stereoselective Synthesis Performance Metrics
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Evans Auxiliary | 78 | >99 | Predictable stereocontrol | Multi-step auxiliary removal |
| Enzymatic Resolution | 45 (theor 50) | >99 | Ambient conditions | Maximum 50% yield |
| Phase-Transfer Catalysis | 82 | 95 | Single-step operation | Requires expensive chiral catalysts |
The compound’s α-amino and ester groups necessitate orthogonal protection schemes during peptide coupling. Tert-butoxycarbonyl (Boc) protection dominates for the α-amine (e.g., CAS 328086-60-8), with deprotection using 4M HCl in dioxane or trifluoroacetic acid (TFA)/CH2Cl2 (1:1) without pyrrolidinone ring degradation [6] [8]. Carboxylate protection employs methyl esters (hydrolyzable by LiOH/THF/H2O) or tert-butyl esters (acid-cleavable). Benzyloxycarbonyl (Cbz) groups serve as acid-stable alternatives to Boc, removable via hydrogenolysis (Pd/C, H2). Multi-step sequences require sequential deprotection—e.g., initial TFA-mediated Boc cleavage followed by ester saponification—achieving 92% isolated yield without epimerization [10].
Table 2: Protection Group Strategies
| Functional Group | Protection Group | Deprotection Conditions | Compatibility |
|---|---|---|---|
| α-Amine | Boc | TFA/DCM (1:1), 25°C, 30 min | Acid-sensitive substrates |
| α-Amine | Cbz | 10% Pd/C, H2 (1 atm), MeOH | Acid- or base-sensitive substrates |
| Carboxylate | Methyl ester | 1M LiOH, THF/H2O (3:1), 0°C | Mild nucleophilic conditions |
| Carboxylate | tert-Butyl ester | TFA/DCM (4:1), 25°C, 1h | Avoids strong bases |
Continuous flow technology enhances the synthesis of thermally sensitive intermediates like the pyrrolidinone-propanoate core. Key optimizations include: (1) Precise temperature control (0°C ±2°C) during enolate formation using in-line static mixers; (2) Segmented flow conditions preventing reactor fouling during amidation; and (3) Integrated in-line FTIR monitoring for real-time reaction analytics. Compared to batch processes, flow synthesis of methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate boosts yields by 20% (92% vs. 76%) and reduces reaction times from 48h to 2.5h by eliminating intermediate isolation [7].
Replacing the P1-P2 amide bond with thioamide surrogates significantly improves metabolic stability in antiviral peptidomimetics. SARS-CoV-2 Mpro inhibitors incorporating thioamide-modified derivatives exhibit 8-fold longer plasma half-lives (t½ = 4.2h) than oxoamide analogs (t½ = 0.5h) in murine models . Synthesis involves phosphorus pentasulfide (P4S10)-mediated thionation of amide precursors at 60°C in anhydrous pyridine, achieving >85% conversion without racemization. The thioamide’s resistance to hepatic amidases was confirmed via HPLC-MS analysis of incubation samples with mouse liver microsomes .
Table 3: Biostability Comparison of Amide vs. Thioamide Derivatives
| Parameter | Oxoamide Derivative | Thioamide Derivative | Improvement Factor |
|---|---|---|---|
| Plasma half-life (mice) | 0.5 ± 0.1 h | 4.2 ± 0.3 h | 8.4× |
| Microsomal stability (t½) | 28 min | >240 min | >8.5× |
| Mpro IC50 | 17.6 nM | 15.2 nM | Comparable potency |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1